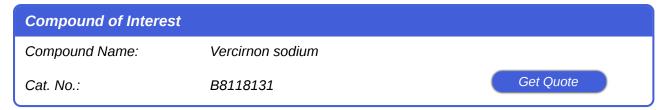


Vercirnon Sodium: A Comparative Analysis of Clinical Trial Results in Crohn's Disease

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results for **Vercirnon sodium**, a C-C chemokine receptor type 9 (CCR9) antagonist, in the context of treating moderate to severe Crohn's disease. Its performance is objectively compared with established alternative therapies, supported by experimental data from key clinical trials.

Executive Summary

Vercirnon sodium, an orally administered small molecule, was developed to modulate the inflammatory response in Crohn's disease by inhibiting the CCR9 receptor, which is crucial for the migration of inflammatory cells to the gastrointestinal tract.[1][2] Despite promising phase II results, the phase III clinical trial program (SHIELD) for Vercirnon was ultimately terminated due to a failure to meet its primary efficacy endpoints.[3][4] This guide presents the clinical trial data for Vercirnon and compares it with three key approved biologics for Crohn's disease: Ustekinumab (an IL-12 and IL-23 antagonist), Vedolizumab (an integrin antagonist), and Adalimumab (a TNF-alpha inhibitor).

Comparative Analysis of Clinical Trial Efficacy

The following tables summarize the key efficacy data from major clinical trials of **Vercirnon sodium** and its comparators.

Table 1: Vercirnon Sodium (SHIELD-1 & SHIELD-4 Trials) Efficacy Results



Trial	Treatment Group	N	Primary Endpoint	Clinical Response Rate	Clinical Remission Rate
SHIELD-1[5] [6]	Placebo	203	≥100-point decrease in CDAI at Week 12	25.1%	Not Reported
Vercirnon 500 mg QD	203	≥100-point decrease in CDAI at Week 12	27.6%	Not Reported	
Vercirnon 500 mg BID	202	≥100-point decrease in CDAI at Week 12	27.2%	Not Reported	
SHIELD-4[7]	Vercirnon 500 mg QD	57	≥100-point decrease in CDAI at Week 12	56%	26%
Vercirnon 500 mg BID	61	≥100-point decrease in CDAI at Week 12	69%	36%	

CDAI: Crohn's Disease Activity Index; QD: Once Daily; BID: Twice Daily

Table 2: Comparator Biologics - Induction Therapy Efficacy Results



Drug (Trial)	Treatment Group	N	Primary Endpoint	Clinical Response Rate	Clinical Remission Rate
Ustekinumab (UNITI-2)[4]	Placebo	215	≥100-point decrease in CDAI at Week 6	28.7%	Not Reported
Ustekinumab ~6 mg/kg IV	211	≥100-point decrease in CDAI at Week 6	55.7%	Not Reported	
Vedolizumab (GEMINI II)[8] [9]	Placebo	148	CDAI Score ≤150 at Week 6	25.7%	6.8%
Vedolizumab 300 mg IV	220	CDAI Score ≤150 at Week 6	31.4%	14.5%	
Adalimumab (CLASSIC I) [10][11]	Placebo	74	CDAI Score <150 at Week 4	Not Reported	12%
Adalimumab 160/80 mg SC	76	CDAI Score <150 at Week 4	59% (CR-70)	36%	

IV: Intravenous; SC: Subcutaneous; CR-70: Clinical response defined as a decrease in CDAI of at least 70 points.

Table 3: Comparator Biologics - Maintenance Therapy Efficacy Results



Drug (Trial)	Treatment Group	N	Primary Endpoint	Clinical Remission Rate
Ustekinumab (IM-UNITI)[4]	Placebo	133	Clinical Remission at Week 44	35.9%
Ustekinumab 90 mg SC q12w	132	Clinical Remission at Week 44	48.8%	
Ustekinumab 90 mg SC q8w	132	Clinical Remission at Week 44	53.1%	
Vedolizumab (GEMINI II)[8][9]	Placebo	154	Clinical Remission at Week 52	21.4%
Vedolizumab 300 mg IV q8w	154	Clinical Remission at Week 52	39.0%	
Vedolizumab 300 mg IV q4w	153	Clinical Remission at Week 52	36.4%	_
Adalimumab (CHARM)[3][10] [12]	Placebo	261	Clinical Remission at Week 56	12%
Adalimumab 40 mg SC eow	260	Clinical Remission at Week 56	36%	
Adalimumab 40 mg SC weekly	257	Clinical Remission at Week 56	41%	

q12w: every 12 weeks; q8w: every 8 weeks; q4w: every 4 weeks; eow: every other week.



Experimental Protocols

Vercirnon Sodium: SHIELD-1 Trial

- Objective: To evaluate the efficacy and safety of two dose regimens of vercirnon for the induction of clinical response in adult patients with moderately to severely active Crohn's disease.[5][6]
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[5][6]
- Patient Population: 608 adult patients with moderately to severely active Crohn's disease (CDAI score of 220-450) who had an inadequate response to conventional therapy, including patients who did not respond to TNF-alpha antagonists.[5][6]
- Dosing Regimens:
 - Placebo orally once daily.
 - Vercirnon 500 mg orally once daily.
 - Vercirnon 500 mg orally twice daily.[5][6]
- Duration: 12 weeks.[5]
- Primary Endpoint: The proportion of patients achieving a clinical response, defined as a
 decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from
 baseline at week 12.[6]
- Key Secondary Endpoint: Clinical remission, defined as a CDAI score of less than 150 points at week 12.[5]

Ustekinumab: UNITI-2 Trial

• Objective: To evaluate the safety and efficacy of ustekinumab induction therapy in patients with moderately to severely active Crohn's disease who have failed conventional therapy.[2] [13]



- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[2]
- Patient Population: Approximately 675 adult patients with moderately to severely active Crohn's disease who had previously failed or were intolerant to corticosteroids or immunomodulators.[2][13]
- Dosing Regimens:
 - Placebo via a single intravenous infusion.
 - Ustekinumab 130 mg via a single intravenous infusion.
 - Ustekinumab weight-based dosing (~6 mg/kg) via a single intravenous infusion.[13]
- Duration: 8 weeks.[2]
- Primary Endpoint: Clinical response at week 6, defined as a reduction from baseline in the CDAI score of at least 100 points.[4]

Vedolizumab: GEMINI II Trial

- Objective: To evaluate the efficacy and safety of vedolizumab for inducing and maintaining clinical remission in patients with moderately to severely active Crohn's disease.[8][9]
- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study with both induction and maintenance phases.[8]
- Patient Population: Adult patients with moderately to severely active Crohn's disease (CDAI 220-450) who had failed at least one conventional therapy, including corticosteroids, immunomodulators, and/or at least one TNF-alpha antagonist.[9]
- Dosing Regimens (Induction):
 - Placebo intravenously at weeks 0 and 2.
 - Vedolizumab 300 mg intravenously at weeks 0 and 2.[8]



- · Primary Endpoints (Induction):
 - Clinical remission (CDAI score ≤150) at week 6.
 - Clinical response (≥100-point decrease in CDAI) at week 6.[8]

Adalimumab: CLASSIC I & CHARM Trials

- CLASSIC I (Induction):
 - Objective: To evaluate the efficacy of adalimumab induction therapy in patients with moderate to severe Crohn's disease naive to anti-TNF therapy.[10][11]
 - Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-ranging study.[10][11]
 - Patient Population: 299 adult patients with moderate to severe Crohn's disease naive to anti-TNF therapy.[11]
 - Dosing Regimens: Subcutaneous injections at weeks 0 and 2 of placebo, adalimumab 40 mg/20 mg, 80 mg/40 mg, or 160 mg/80 mg.[11]
 - Primary Endpoint: Remission at week 4 (CDAI score <150).[10][11]
- CHARM (Maintenance):
 - Objective: To assess the benefit of two adalimumab dosing regimens in maintaining clinical remission in patients with moderate to severe Crohn's disease who responded to initial adalimumab induction.[3][10][14]
 - Study Design: A 56-week, randomized, double-blind, placebo-controlled study.[10][14]
 - Patient Population: 854 adult patients who received open-label adalimumab induction (80 mg at week 0, 40 mg at week 2). Responders at week 4 were randomized.[3][14]
 - Dosing Regimens: Placebo, adalimumab 40 mg every other week, or adalimumab 40 mg weekly, administered subcutaneously.[3][12]

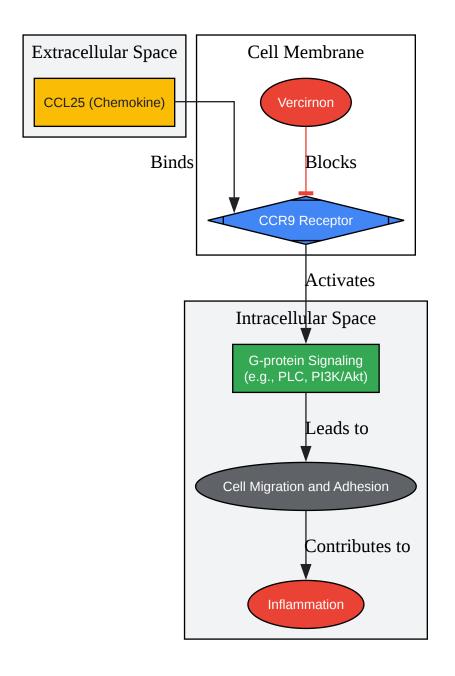


Primary Endpoints: Clinical remission at week 26 and week 56.[3]

Mechanism of Action and Signaling Pathways Vercirnon and the CCR9 Signaling Pathway

Vercirnon is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). The primary ligand for CCR9 is the chemokine CCL25, which is constitutively expressed in the small intestine and thymus.[15] In inflammatory conditions such as Crohn's disease, CCL25 expression can be upregulated in the colon as well.[15] The interaction between CCL25 and CCR9 on the surface of T-lymphocytes and other immune cells is a key driver of their migration from the bloodstream into the intestinal tissue, contributing to the chronic inflammation characteristic of the disease.[1][15][16] By blocking this interaction, Vercirnon was designed to reduce the influx of inflammatory cells into the gut.





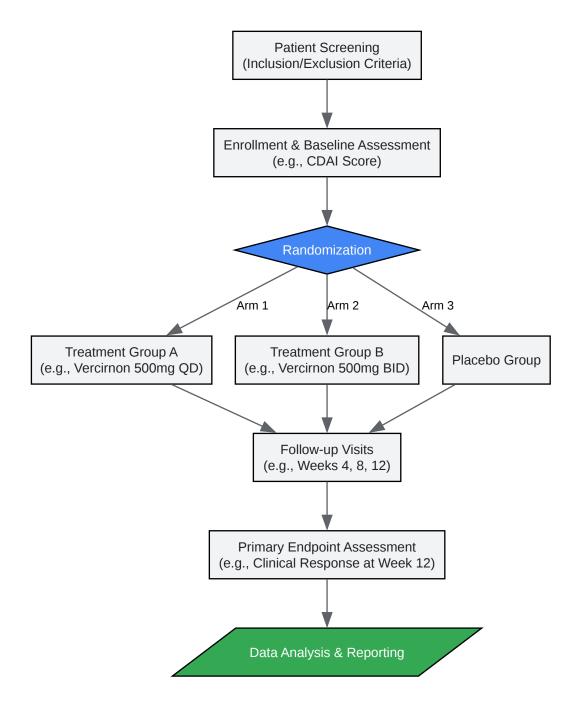
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Caption: CCR9 signaling pathway and the inhibitory action of Vercirnon.

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial for Crohn's disease, representative of the studies discussed.





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Caption: A simplified workflow of a randomized controlled clinical trial.

Conclusion

The clinical development of **Vercirnon sodium** for Crohn's disease was halted due to its failure to demonstrate statistically significant efficacy over placebo in the pivotal SHIELD-1 phase III trial. While some positive signals were observed in the smaller SHIELD-4 study, these were not



sufficient to outweigh the negative results of the larger trial.[5][7] In contrast, the alternative biologic therapies—Ustekinumab, Vedolizumab, and Adalimumab—have all demonstrated significant efficacy in both induction and maintenance of remission in patients with moderate to severe Crohn's disease and are established treatment options. This comparative guide underscores the challenges in developing novel oral therapies for inflammatory bowel disease and highlights the robust data supporting the use of currently approved biologic agents.

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- To cite this document: BenchChem. [Vercirnon Sodium: A Comparative Analysis of Clinical Trial Results in Crohn's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118131#vercirnon-sodium-clinical-trial-results-analysis]

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